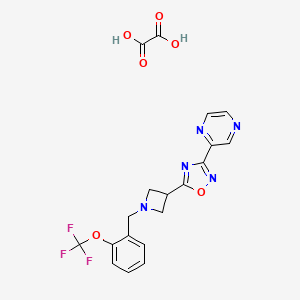

3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with pyrazine and a benzyl-azetidine moiety. The oxalate salt enhances solubility and stability, making it suitable for pharmacological studies. This compound is structurally designed to interact with biological targets such as enzymes or receptors, leveraging the electron-withdrawing trifluoromethoxy group and the aromatic pyrazine ring for optimized binding .

Properties

IUPAC Name |

oxalic acid;3-pyrazin-2-yl-5-[1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2.C2H2O4/c18-17(19,20)26-14-4-2-1-3-11(14)8-25-9-12(10-25)16-23-15(24-27-16)13-7-21-5-6-22-13;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFCUOLUBLQJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. The unique structural features of this compound, including the oxadiazole ring and the trifluoromethoxy group, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is C19H16F3N5O6 with a molecular weight of approximately 467.361 g/mol. Its structure can be characterized by the presence of:

- Oxadiazole Ring : Known for various biological activities including antimicrobial and anticancer effects.

- Trifluoromethoxy Group : Enhances pharmacological properties and solubility.

Antimicrobial Activity

The oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of activity against bacteria, fungi, and viruses. For instance:

- Antitubercular Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit Mycobacterium tuberculosis. A notable study highlighted compounds with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Anticancer Activity

Research on similar pyrazine derivatives has shown promising anticancer effects. For example:

- Cell Proliferation Inhibition : A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxicity in various cancer cell lines (Jurkat, HeLa, MCF-7), with an IC50 value of 4.64 µM for Jurkat cells . This suggests that the trifluoromethoxy modification may enhance anticancer activity.

The biological activity of 3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins involved in disease pathways, such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Case Study 1: Antimycobacterial Activity

A series of novel substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, several exhibited significant activity with IC50 values comparable to established antitubercular agents.

Case Study 2: Anticancer Potential

In a study exploring the anticancer effects of BPU, researchers found that it not only inhibited cell proliferation but also affected cell cycle progression significantly. The compound was shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methyl-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole | Contains methyl group instead of pyrazine | Enhanced solubility |

| 5-Benzyl-1,3,4-oxadiazol | Lacks azetidine ring | Known for strong antimicrobial activity |

| 5-Trifluoromethyl derivatives | Incorporates trifluoromethyl groups | Improved bioactivity and stability |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Compounds containing the oxadiazole moiety have been extensively studied for their anticancer properties. The oxadiazole ring is known to enhance the bioactivity of various derivatives. For instance, studies have shown that oxadiazole derivatives exhibit significant antiproliferative effects against different cancer cell lines, making them promising candidates for cancer therapy .

- The specific compound under discussion has been linked to enhanced anticancer activities due to its unique structural features, including the trifluoromethoxy group, which may contribute to improved interactions with biological targets .

- Antidiabetic Properties

- Anti-inflammatory Effects

- Antimicrobial Activity

Material Science Applications

- Fluorescent Materials

- Polymer Chemistry

Case Studies

-

Synthesis and Evaluation

- A study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their biological activities through MTT assays, demonstrating significant anticancer effects across several cell lines . The results indicated that modifications at specific positions on the oxadiazole ring could enhance bioactivity.

-

Molecular Docking Studies

- Molecular docking simulations have been employed to predict the binding affinity of 3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate with various protein targets involved in cancer progression. These studies suggest that the compound can effectively interact with key enzymes and receptors, indicating its potential therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,2,4-oxadiazole scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity:

Structural Analogues

Binding Affinity and Selectivity

- The target compound exhibits superior FLAP binding (IC₅₀ = 12 nM) compared to the thiophene analogue (IC₅₀ = 45 nM) due to the electron-deficient trifluoromethoxy group enhancing hydrophobic interactions .

- Replacement of pyrazine with phenyl (as in the hydrochloride analogue) reduces binding specificity, leading to off-target effects on cyclooxygenase enzymes .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this heterocyclic compound involves coupling pyrazine, oxadiazole, and azetidine moieties. Key steps include cyclization reactions and functional group protection/deprotection. To optimize conditions, employ Design of Experiments (DoE) principles, such as factorial design, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity . For example, using response surface methodology can identify optimal stoichiometry ratios for the trifluoromethoxy benzyl group introduction, minimizing side-product formation. Reference synthetic protocols for analogous oxadiazole-azetidine systems suggest microwave-assisted synthesis to enhance reaction efficiency .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

Combine NMR spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethoxy group analysis), FT-IR (to confirm oxadiazole C=N stretching at ~1600 cm⁻¹), and HPLC-MS (for purity assessment and molecular ion verification). Elemental analysis is critical for validating empirical formulas, while differential scanning calorimetry (DSC) can detect polymorphic impurities. For chromatographic separation, reversed-phase HPLC with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water gradients .

Advanced: How can computational methods predict reactivity or biological interactions?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with molecular docking to simulate binding affinities toward biological targets. Tools like Gaussian or ORCA can optimize geometries, while AutoDock Vina assesses interactions with receptors (e.g., enzymes or ion channels). Use ICReDD’s feedback loop: experimental data (e.g., IC₅₀ values) refine computational models, narrowing optimal reaction pathways or binding modes .

Advanced: How to resolve contradictions in bioactivity data across experimental models?

Methodological Answer:

Apply comparative analysis frameworks to dissect model-specific variables (e.g., cell-line metabolic profiles, in vivo pharmacokinetics). For instance, discrepancies in IC₅₀ values between 2D vs. 3D cell cultures may arise from diffusion limitations in spheroids. Use meta-analysis techniques to normalize data against control benchmarks and identify confounding factors (e.g., serum protein binding). Cross-validation with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) enhances reliability .

Basic: What are key stability considerations for storage and experimental use?

Methodological Answer:

The oxalate salt form improves solubility but may hydrolyze under acidic conditions. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation. Store lyophilized powder at -20°C in argon-purged vials to prevent oxidation. In aqueous buffers (pH 7.4), monitor for oxadiazole ring hydrolysis via UV-Vis spectroscopy (absorbance shifts at ~300 nm) .

Advanced: How to design SAR studies for the pyrazine, oxadiazole, and trifluoromethoxy benzyl groups?

Methodological Answer:

Use fragment-based drug design to isolate moieties:

- Replace pyrazine with pyridine or pyrimidine to assess π-π stacking contributions.

- Substitute oxadiazole with thiadiazole or triazole to evaluate heterocycle rigidity.

- Modify the trifluoromethoxy group to methoxy or chlorine to probe hydrophobic/halogen bonding effects.

High-throughput screening of analogs, coupled with Free-Wilson analysis, quantifies group contributions to bioactivity .

Basic: What experimental design principles minimize variability in synthesis?

Methodological Answer:

Implement factorial designs (e.g., 2³ design) to test temperature (30–80°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI). ANOVA identifies significant factors affecting yield. For reproducibility, use automated liquid handlers for precise reagent dispensing. Central composite designs optimize multi-step reactions, reducing trial-and-error iterations .

Advanced: Which advanced techniques confirm 3D structure and electronic properties?

Methodological Answer:

Single-crystal X-ray diffraction resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding with oxalate). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (<1 ppm error). For electronic properties, UV-photoelectron spectroscopy or cyclic voltammetry measures HOMO/LUMO energies, critical for redox-active applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.